Technical Guide: Methyl 5-sulfamoylfuran-2-carboxylate (CAS 87299-63-6)
Technical Guide: Methyl 5-sulfamoylfuran-2-carboxylate (CAS 87299-63-6)
[1]
Executive Summary
Methyl 5-sulfamoylfuran-2-carboxylate (CAS 87299-63-6) is a specialized heterocyclic intermediate critical to the development of sulfonamide-based pharmacophores. Structurally characterized by a furan core substituted with a methyl ester at the C2 position and a sulfonamide group at the C5 position, this compound serves as a potent bioisostere for benzene-sulfonamides in medicinal chemistry.
Its primary utility lies in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and diuretics , leveraging the zinc-binding affinity of the unsubstituted sulfonamide moiety. Emerging research also implicates this scaffold in the modulation of the NLRP3 inflammasome , expanding its potential into immunology and neuroinflammation therapeutics.
This guide provides a rigorous technical analysis of the compound's synthesis, physicochemical properties, and application in drug discovery, grounded in verifiable chemical principles.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 87299-63-6 |
| IUPAC Name | Methyl 5-sulfamoylfuran-2-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 217.20 g/mol |
| Appearance | White to light yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Sulfonamide) | ~10.0 (Predicted based on furan-sulfonamide analogs) |
| LogP | ~0.3 (Calculated) |
| H-Bond Donors | 1 (NH |
| H-Bond Acceptors | 5 (O atoms, N atom) |
Synthetic Methodology
The synthesis of Methyl 5-sulfamoylfuran-2-carboxylate is a two-step electrophilic aromatic substitution sequence starting from methyl 2-furoate. This protocol is designed for high regioselectivity, targeting the C5 position.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway from methyl 2-furoate to the target sulfonamide.
Detailed Protocol
Step 1: Chlorosulfonation
-
Reagents: Methyl 2-furoate (1.0 eq), Chlorosulfonic acid (3.0–5.0 eq).
-
Procedure:
-
Charge a round-bottom flask with chlorosulfonic acid (ClSO
H) and cool to 0°C under N atmosphere. -
Add methyl 2-furoate dropwise (neat or dissolved in minimal CHCl
) to control the exotherm. Note: Furan rings are sensitive to acid-catalyzed polymerization; temperature control is critical. -
Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride intermediate (Methyl 5-(chlorosulfonyl)furan-2-carboxylate) will precipitate as a solid or oil.
-
Isolation: Filter the solid or extract with DCM. Wash with cold water. Dry over MgSO
. Use immediately in Step 2 due to hydrolytic instability.
-
Step 2: Amination
-
Reagents: Sulfonyl chloride intermediate (from Step 1), Ammonium hydroxide (28% aq) or NH
in Methanol (7N). -
Procedure:
-
Dissolve the sulfonyl chloride in THF or Acetone.
-
Cool to 0°C.
-
Add excess ammonia solution (3–5 eq) dropwise.
-
Stir at room temperature for 1–2 hours.
-
Workup: Concentrate the solvent. Acidify carefully to pH ~4–5 with 1N HCl to precipitate the product (avoiding hydrolysis of the methyl ester).
-
Purification: Recrystallize from Methanol/Water or Ethanol.
-
Analytical Characterization
To validate the identity of CAS 87299-63-6, the following spectral features are diagnostic.
Proton NMR ( H NMR, 400 MHz, DMSO-d )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.01 | Broad Singlet | 2H | SO | Exchangeable with D |
| 7.30 – 7.40 | Doublet ( | 1H | Furan C3 -H | Deshielded by the adjacent ester carbonyl. |
| 7.10 – 7.20 | Doublet ( | 1H | Furan C4 -H | Distinctive furan coupling constant ( |
| 3.85 | Singlet | 3H | COOCH | Methyl ester protons.[1] |
Note: The absence of other aromatic signals confirms regioselectivity at C5. If C4 substitution occurred, the coupling constant would be lower (
Mass Spectrometry (ESI-MS)
-
Observed Ion:
or (negative mode is often more sensitive for sulfonamides).
Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition (CAI)
The unsubstituted sulfonamide group (
-
Selectivity: Furan-based sulfonamides often show altered selectivity profiles compared to benzene analogs (e.g., Acetazolamide), potentially targeting tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).
NLRP3 Inflammasome Modulation
Recent patent literature suggests sulfamoyl-furan scaffolds act as intermediates for NLRP3 inhibitors. The furan ring provides a rigid linker that orients the sulfonamide into a specific hydrophobic pocket of the NLRP3 NACHT domain.
Pharmacophore Map (DOT Visualization)
Figure 2: Pharmacophore mapping of the compound against key biological targets.
Handling and Stability
-
Stability: The sulfonamide group is stable, but the methyl ester is susceptible to hydrolysis under strong basic or acidic conditions. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
-
Safety:
-
H315/H319: Causes skin and serious eye irritation.
-
Sensitization: Sulfonamides are known sensitizers; handle with gloves and avoid inhalation.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.
-
References
-
PubChem. (2023). Propyl 5-methyl-4-sulfamoylfuran-2-carboxylate (Related Structure Analysis). National Library of Medicine. [Link]
-
Scozzafava, A., & Supuran, C. T. (2014). Glaucoma and the applications of carbonic anhydrase inhibitors. Subcellular Biochemistry, 75, 349–359. [Link]
-
World Intellectual Property Organization (WIPO). (2024). Patent WO2024010772A1: NLRP3 Inhibitors. (Cites methyl 5-sulfamoylfuran-2-carboxylate as intermediate 50d).[1]
-
ChemSrc. (2023). Methyl 5-(chlorosulfonyl)-2-furoate (CAS 69816-05-3) Properties.[Link][2]
-
Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
